Silandrin

Description

Structural Divergences

Functional Implications

- Antioxidant Capacity : this compound’s benzodioxane system enables radical scavenging via electron donation from the methoxy group at C-3'.

- Cytotoxic Selectivity : Amide derivatives of this compound exhibit 10-fold higher antiproliferative activity against HepG2 cells compared to silybin, attributed to improved membrane permeability.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR)-Based Structural Confirmation

X-ray Crystallography

While direct X-ray data for this compound remain unpublished, analogous flavonolignans (e.g., silybin) adopt a planar flavonoid moiety and twisted benzodioxane ring in the solid state. This conformation maximizes π-π stacking interactions, stabilizing the crystal lattice.

Nuclear Magnetic Resonance Spectroscopy

13C NMR data critical for this compound’s structural assignment include:

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C-4 | 182.1 | Carbonyl group |

| C-2' | 83.5 | Benzodioxane linkage |

| C-3' | 72.8 | Hydroxymethyl group |

| C-7 | 164.3 | Aromatic hydroxylation site |

Key correlations in H-1 NMR :

- δ 5.52 (1H, d, J = 7.2 Hz) : H-2 proton, coupling with H-3 (δ 3.12).

- δ 6.89 (1H, s) : Aromatic proton at C-5' of the coniferyl alcohol moiety.

These data align with this compound’s flavonolignan scaffold and confirm the absence of C-23 hydroxylation.

Properties

CAS No. |

70815-32-6 |

|---|---|

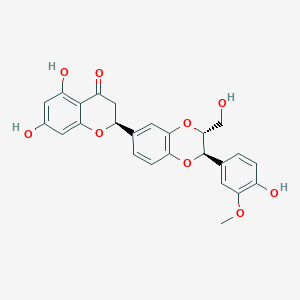

Molecular Formula |

C25H22O9 |

Molecular Weight |

466.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H22O9/c1-31-20-7-13(2-4-15(20)28)25-23(11-26)33-21-6-12(3-5-18(21)34-25)19-10-17(30)24-16(29)8-14(27)9-22(24)32-19/h2-9,19,23,25-29H,10-11H2,1H3 |

InChI Key |

CRPGUMMYQABYES-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)CO)O |

melting_point |

234 - 236 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Silandrin can be synthesized through various chemical reactions involving flavonoid and lignan precursors. One common method involves the coupling of flavonoid and lignan units through oxidative coupling reactions. These reactions typically require catalysts such as copper or iron salts and are carried out under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound primarily involves the extraction of silymarin from the seeds of Silybum marianum. The extraction process uses polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extract is then purified to isolate this compound along with other flavonolignans .

Chemical Reactions Analysis

Anti-Cancer Activity of Silandrin Derivatives

Amide derivatives of this compound, along with silybin and hydnocarpin D, have shown remarkable inhibitory effects on cancer cell proliferation compared to silybin . A study synthesized 45 new amido-derivatives, characterized by NMR and HRMS, with some displaying moderate to good antiproliferative potency against cancer cells .

This compound as a Flavonolignan

This compound is a flavonolignan, combining structural elements of flavonoids and phenylpropanoids (lignans) . Flavonolignans, including silybin, hydnocarpin, and this compound, are natural compounds, though hydnocarpin and this compound are less common in nature .

Chemical Reactions in Analysis

In chemical reaction analysis, mass spectrometry is used for rapid and quantitative analysis . Fragmentation patterns of starting materials can serve as universal barcodes for downstream product analysis . This approach streamlines the evaluation of chemical reactions by eliminating slow chromatographic steps and enabling continuous evaluation in multiplexed formats .

General Types of Chemical Reactions

While the specific chemical reactions of this compound itself are not widely documented, understanding general types of chemical reactions provides context :

- Displacement Reaction: A more reactive element displaces a less reactive element from its salt solution, shown as: .

- Double Displacement Reaction: Ions are exchanged between two reactants, forming new compounds, shown as: .

Predicting Reaction Yields

Deep learning models are used to predict chemical reaction yields, using reaction SMILES (Simplified Molecular Input Line Entry System) . These models, based on BERT encoders, can predict reaction yields from data specific to a reaction class or data representing different reaction types .

Scientific Research Applications

Chemical Research Applications

Silandrin serves as a model compound in chemical research, particularly in studying flavonolignans and their derivatives. Its structural characteristics allow researchers to explore the chemical behavior and reactivity of related compounds.

Key Applications:

- Model Compound Studies: Used to understand the properties of flavonolignans.

- Synthesis of Derivatives: this compound has been chemically modified to create new derivatives with enhanced biological activities .

Biological Research Applications

This compound exhibits significant biological activities, particularly in hepatoprotection and anti-inflammatory effects.

Mechanisms of Action:

- Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in liver cells.

- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines, thus mitigating liver inflammation .

- Cell Membrane Stabilization: Protects liver cells by stabilizing cell membranes against toxins.

Case Studies:

- Research has demonstrated that this compound can protect against liver damage caused by oxidative stress and inflammation, making it a candidate for treating liver diseases such as hepatitis and cirrhosis .

Medical Applications

In medicine, this compound is explored for its therapeutic potential in various conditions:

Therapeutic Uses:

- Liver Diseases: Studies indicate that this compound may be effective in treating chronic liver conditions due to its hepatoprotective properties .

- Cancer Treatment: Preliminary studies suggest that this compound derivatives exhibit antiproliferative activity against cancer cells, indicating potential use in cancer therapies .

Clinical Insights:

- Clinical trials have shown that compounds derived from this compound can enhance the efficacy of traditional cancer treatments by reducing chemotherapy-induced toxicity .

Industrial Applications

This compound is also utilized in the formulation of dietary supplements and herbal remedies aimed at improving liver health. Its incorporation into health products highlights its significance in alternative medicine.

Industry Uses:

- Dietary Supplements: Formulated to support liver function and overall health.

- Herbal Remedies: Used in traditional medicine practices for its protective effects on the liver.

Comparative Data Table

| Application Area | Specific Uses | Mechanisms Involved |

|---|---|---|

| Chemical Research | Model compound for flavonolignan studies | Structural analysis and reactivity exploration |

| Biological Research | Hepatoprotection, anti-inflammatory effects | Antioxidant activity, cytokine inhibition |

| Medical Applications | Treatment for liver diseases, cancer therapy | Cell protection, apoptosis modulation |

| Industrial Applications | Dietary supplements, herbal remedies | Health enhancement through natural compounds |

Mechanism of Action

Silandrin exerts its effects through several mechanisms:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in liver cells.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines, reducing inflammation in the liver.

Cell Membrane Stabilization: this compound stabilizes cell membranes, preventing the entry of toxins and protecting liver cells from damage

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below summarizes key structural and chemical differences between Silandrin and related flavonolignans:

Key Observations :

- This compound’s lack of a hydroxyl group at position 3 distinguishes it from silybin, reducing polarity and altering binding affinities .

- Hydnocarpin D, a synthetic derivative, includes a methoxy group, enhancing its cytotoxic activity .

Antiviral Activity

In silico studies against COVID-19 targets (e.g., ACE2, viral helicase) revealed:

- This compound : Binding affinity = -9.7 kcal/mol (comparable to silydianin and stronger than silymonin) .

- Silybin: Binding affinity = -8.9 to -9.5 kcal/mol .

Cytotoxicity and Anticancer Effects

- This compound derivatives (e.g., 23-iodo-isothis compound) showed IC50 = 12–18 μM against HepG2 liver cancer cells, outperforming silybin (IC50 = 25 μM) .

- Hydnocarpin D derivatives exhibited anti-proliferative activity via MAPK/NF-κB pathway inhibition, with potency similar to this compound .

Antioxidant and Anti-Inflammatory Activity

- This compound demonstrated 2.5-fold higher free radical scavenging than silybin in DPPH assays, attributed to its stabilized phenolic structure .

- Silychristin, while less cytotoxic, showed stronger anti-inflammatory effects in RAW264.7 macrophages .

Pharmacokinetic and Solubility Profiles

Biological Activity

Silandrin, a compound derived from the milk thistle plant (Silybum marianum), is part of a group of flavonolignans known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The information is synthesized from various research studies, case reports, and reviews.

Overview of this compound

This compound is one of the lesser-known components of silymarin, a complex mixture of flavonolignans that includes silybin, silychristin, and isosilybin. The biological activities attributed to this compound are often linked to its structural characteristics, which influence its interaction with biological targets.

Biological Activities

-

Antioxidant Properties

- This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is significant in preventing cellular damage associated with various diseases.

- Studies have shown that this compound can enhance the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage in cells .

-

Anti-inflammatory Effects

- This compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition plays a crucial role in mitigating inflammatory responses in various models of inflammation .

- In vitro studies indicate that this compound can suppress microglial activation, which is implicated in neuroinflammatory disorders .

-

Neuroprotective Effects

- Research indicates that this compound may protect neuronal cells from lipopolysaccharide (LPS)-induced neurotoxicity by modulating microglial activation and reducing inflammatory mediator release .

- This compound's ability to induce the expression of major histocompatibility complex (MHC) I molecules in neuronal cells suggests potential applications in treating viral infections affecting the central nervous system .

-

Antiviral Activity

- Recent studies have highlighted this compound's antiviral properties against several viruses, including SARS-CoV-2. This compound appears to inhibit viral entry and replication by interacting with viral proteins and host cell receptors .

- Molecular docking studies support its binding affinity to key viral proteins, indicating a mechanism by which this compound may exert its antiviral effects .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : this compound acts as a ligand for specific cellular receptors, influencing signaling pathways involved in inflammation and cellular protection.

- Enzyme Inhibition : It inhibits enzymes such as tyrosinase, which plays a role in melanin production and is implicated in various skin disorders .

- Gene Expression Modulation : this compound can alter the expression of genes involved in oxidative stress response and inflammation, enhancing cellular resilience against damage.

Table 1: Summary of Biological Activities of this compound

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | , |

| Anti-inflammatory | Inhibition of cytokines | , |

| Neuroprotective | Microglial activation suppression | |

| Antiviral | Inhibition of viral replication |

Case Study: Neuroprotection

A study demonstrated that treatment with this compound significantly reduced LPS-induced neurotoxicity in cultured neuronal cells. The protective effect was associated with decreased levels of inflammatory markers and enhanced cell viability, suggesting its potential use in neurodegenerative diseases.

Case Study: Antiviral Activity

In vitro assays showed that this compound could effectively inhibit the replication of SARS-CoV-2 by blocking its entry into host cells. Molecular docking simulations revealed strong binding interactions between this compound and viral proteins essential for replication .

Q & A

Q. What are the standard protocols for isolating and purifying Silandrin from its natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like column chromatography or HPLC. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. Validate purity via melting point analysis and TLC (Rf values). For structural confirmation, cross-reference with spectral databases. Always include negative controls to rule out contamination .

Q. Table 1: Key Steps in this compound Isolation

| Step | Technique | Validation Metric |

|---|---|---|

| Extraction | Soxhlet (ethanol) | Yield (%) |

| Purification | HPLC (C18 column) | Purity (HPLC-DAD) |

| Characterization | NMR/MS | Spectral match to literature |

Q. How can spectroscopic techniques (e.g., NMR, MS) be systematically applied to characterize this compound’s molecular structure?

- Methodological Answer : Use H and C NMR to identify functional groups and carbon frameworks. Compare chemical shifts with published analogs. High-resolution MS confirms molecular formula (e.g., [M+H]+ ion). For stereochemical analysis, employ 2D NMR (COSY, NOESY) or X-ray crystallography. Report spectral acquisition parameters (solvent, frequency) to enable replication .

Q. What experimental designs are recommended to establish this compound’s bioactivity in preliminary assays?

- Methodological Answer : Use dose-response studies (e.g., 0.1–100 µM) in cell viability assays (MTT/XTT). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements. Statistically analyze IC values using nonlinear regression. Address batch variability by repeating assays with independently synthesized this compound .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s bioactivity across different cellular models?

- Methodological Answer : Systematically review assay conditions: cell line origins, passage numbers, and culture media. Conduct meta-analysis of dose-response curves to identify outliers. Use pathway-specific inhibitors to isolate mechanisms (e.g., autophagy vs. apoptosis). Replicate findings in in vivo models (e.g., zebrafish) to validate context-dependent effects .

Q. What strategies integrate computational modeling with experimental data to elucidate this compound’s mechanism of action?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict target binding. Validate with SPR (surface plasmon resonance) for binding affinity. Use transcriptomics (RNA-seq) to identify differentially expressed genes. Compare with known pathways (KEGG/GO enrichment). For dynamics, apply MD simulations (GROMACS) to assess conformational stability .

Q. How can Design of Experiments (DOE) optimize this compound’s synthetic yield while minimizing byproducts?

Q. Table 2: DOE Variables for this compound Synthesis

| Variable | Range | Significance (p-value) |

|---|---|---|

| Temperature | 60–100°C | <0.01 |

| Catalyst (%) | 0.5–2.0 | 0.03 |

| Reaction time | 4–12 h | 0.15 |

Guidelines for Methodological Rigor

- Data Contradiction Analysis : Compare raw datasets (e.g., bioactivity IC values) across labs using Bland-Altman plots. Involve independent reviewers to interpret discrepancies .

- Reproducibility : Archive raw spectra, chromatograms, and statistical scripts in public repositories (e.g., Zenodo) .

- Ethical Reporting : Disclose conflicts of interest and funding sources in compliance with ICMJE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.